1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Description
Properties
IUPAC Name |
1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c19-13-14-9-15(7-11-3-1-5-17-11)10-16(13)8-12-4-2-6-18-12/h1-6H,7-10H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZYHFLKSJRQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333689 | |
| Record name | 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799799-37-4 | |
| Record name | 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of furan-2-ylmethylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazinane ring with the thione group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Scientific Research Applications
1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound’s thione group can interact with metal ions or other electrophilic species, potentially inhibiting enzymes or other proteins. The furan rings may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thione Derivatives
A key structural analog is 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (), which shares a thione group and nitrogen-rich heterocycle. Comparative analysis reveals:
- Synthesis : The triazole-thione derivative is synthesized via fusion of 3-fluorobenzoic acid with thiocarbohydrazide (85% yield), while the synthesis route for 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione remains unreported. The presence of furan groups in the latter may require milder conditions to preserve the furan ring’s integrity.
- Reactivity: Triazole-thiones are known for metal coordination (e.g., Ag⁺, Cu²⁺) due to the thione’s sulfur donor atom. By analogy, the triazinane-thione may exhibit similar coordination behavior, but steric hindrance from the bulkier furan substituents could limit ligand flexibility .
Furan-Substituted Amides and Esters
Compounds like bis(furan-2-ylmethyl) terephthalamide (BFTA) () share furan-based substituents but differ in core structure (terephthalamide vs. triazinane). Key distinctions include:
- Thermal Stability : Aromatic terephthalamides (e.g., BFTA) typically exhibit higher thermal stability (>250°C) compared to saturated triazinanes, which may decompose at lower temperatures due to ring strain.
- Solubility : The triazinane-thione’s saturated ring and thione group may improve solubility in polar aprotic solvents (e.g., DMSO) relative to fully aromatic analogs.
Triazinane Derivatives
Triazinanes with alkyl or aryl substituents (e.g., 1,3,5-trimethyl-1,3,5-triazinane ) provide further context:
- Basicity : The thione group in this compound reduces basicity compared to amine-containing triazinanes, altering protonation behavior in acidic media.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving thioureas, aldehydes, and carboxylic acids. For example, FeCl₃·6H₂O catalyzes the cyclocondensation of 1-arylthioureas with aliphatic carboxylic acids under reflux (80–100°C) in ethanol, yielding triazinane derivatives . Key variables include catalyst loading (e.g., 10 mol% FeCl₃), solvent polarity, and reaction time (typically 6–12 hours). Lower yields in catalyst-free conditions highlight the necessity of Lewis acids for efficient cyclization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to furan protons (δ 6.2–7.5 ppm) and methylene groups (δ 3.5–4.5 ppm) linking furan to the triazinane core.
- ¹³C NMR : The thione carbon (C=S) appears at δ 170–180 ppm, while furan carbons resonate at δ 110–150 ppm.
- IR : A strong absorption band near 1200–1250 cm⁻¹ confirms the C=S stretch .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7). Use concentrations ranging from 1–100 µM and compare with positive controls (e.g., cisplatin). Follow-up assays could include antimicrobial testing (Gram-positive/-negative bacteria) and enzyme inhibition studies (e.g., acetylcholinesterase for neurological applications) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Apply a 2³ factorial design to assess the impact of three variables: temperature (X₁: 70°C vs. 90°C), catalyst loading (X₂: 5% vs. 15% FeCl₃), and reaction time (X₃: 6 vs. 12 hours). Use ANOVA to identify significant factors and interactions. For example, a study on similar triazinanes found that increasing temperature and catalyst loading synergistically improved yield by 25% .
Q. What computational approaches predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase). A related triazolo-triazine showed a docking score of −9.2 kcal/mol, suggesting strong binding to ATP-binding pockets .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or compound purity. Validate purity via HPLC (≥95%) and repeat assays under standardized protocols. For instance, batch-to-batch variations in a triazinane analog led to ±15% differences in IC₅₀ values, resolved by recrystallization .
Q. What advanced spectroscopic methods elucidate the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DCM/hexane. Compare bond lengths/angles with DFT-optimized structures. A related triazinane dithione showed a C–S bond length of 1.68 Å .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335.0921 for C₁₃H₁₄N₃O₂S) .
Theoretical and Methodological Frameworks
Q. How can existing theories on heterocyclic reactivity guide functionalization of this compound?
- Methodological Answer : Leverage Hückel’s rule for aromaticity to predict regioselectivity in electrophilic substitutions. The furan rings (4π electrons) are electron-rich, favoring reactions at the α-positions. For example, nitration of a furan-triazinane hybrid occurred preferentially at C-5 of the furan moiety .
Q. What role does the thione group play in coordinating metal ions, and how can this be exploited catalytically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
